Ethyl beta-D-thioglucoside
CAS No.: 7473-36-1
Cat. No.: VC20751607
Molecular Formula: C8H16O5S
Molecular Weight: 224.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7473-36-1 |
---|---|
Molecular Formula | C8H16O5S |
Molecular Weight | 224.28 g/mol |
IUPAC Name | 2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3 |
Standard InChI Key | CHAHFVCHPSPXOE-UHFFFAOYSA-N |
Isomeric SMILES | CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES | CCSC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES | CCSC1C(C(C(C(O1)CO)O)O)O |
Chemical Identity and Structural Properties
Ethyl beta-D-thioglucoside possesses several well-defined chemical identifiers that facilitate its recognition and classification in scientific literature and chemical databases.
Chemical Identifiers
Physical Properties
Ethyl beta-D-thioglucoside exhibits distinctive physical characteristics that define its behavior under various conditions and influence its handling and applications.
Appearance and State
At standard conditions, ethyl beta-D-thioglucoside presents as a white crystalline solid . This physical form facilitates its handling, storage, and usage in laboratory settings.
Key Physical Parameters
The physical properties of ethyl beta-D-thioglucoside have been determined through both experimental measurements and computational predictions. Table 1 summarizes these important physical parameters:
Property | Value | Determination Method |
---|---|---|
Melting Point | 87-89°C | Experimental |
Boiling Point | 440.8±45.0°C | Predicted |
Density | 1.43±0.1 g/cm³ | Predicted |
pKa | 13.00±0.70 | Predicted |
Appearance | White solid | Experimental |
Table 1: Physical properties of ethyl beta-D-thioglucoside
Solubility Profile
The solubility characteristics of ethyl beta-D-thioglucoside influence its application in various experimental systems. The compound demonstrates good solubility in organic solvents, particularly dichloromethane and methanol . This solubility profile makes it suitable for various organic reactions and applications in non-aqueous environments.
Applications in Scientific Research
Ethyl beta-D-thioglucoside and related thioglycosides have found numerous applications in scientific research, particularly in biochemistry and molecular biology.
Glycobiology Studies
As a stable analog of naturally occurring glycosides, ethyl beta-D-thioglucoside can serve as a valuable tool in studying glycosidic bond formation and cleavage processes. Its resistance to certain glycosidases makes it useful for investigating enzyme mechanisms and specificities in carbohydrate metabolism.
Comparison with Related Compounds
The properties of ethyl beta-D-thioglucoside can be better understood when compared with structurally related compounds. For instance, n-octyl-beta-D-thioglucoside, a longer-chain analog, has been extensively studied as a non-ionic detergent for membrane protein solubilization . This related compound demonstrates superior properties compared to its oxygen-containing counterpart (octyl-beta-D-glucopyranoside), including:
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Greater stability under experimental conditions
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Higher yield and lower cost of synthesis
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Broader concentration range for successful protein reconstitution (45-70 mM vs. 43-46 mM)
While ethyl beta-D-thioglucoside has a shorter alkyl chain than octyl-beta-D-thioglucoside, it may share some of these favorable characteristics, particularly enhanced stability of the thioglycosidic bond compared to conventional glycosides.
Biological Significance and Interactions
The biological significance of ethyl beta-D-thioglucoside stems primarily from its structural relationship to natural glycosides and its potential interactions with biological systems.
Metabolic Considerations
The presence of the thioglycosidic bond likely confers resistance to glycosidases that typically cleave O-glycosidic linkages, suggesting that ethyl beta-D-thioglucoside may exhibit different metabolic behavior compared to conventional glycosides when introduced into biological systems.
Analytical Methods for Detection and Quantification
Various analytical techniques can be employed for the detection, identification, and quantification of ethyl beta-D-thioglucoside in research contexts.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy represents a valuable tool for confirming the structure and purity of ethyl beta-D-thioglucoside. The distinct chemical shifts of protons adjacent to the sulfur atom and within the glucose moiety provide characteristic spectral patterns that facilitate identification.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) offer effective means for separating and quantifying ethyl beta-D-thioglucoside in reaction mixtures and purified preparations. These techniques allow for monitoring reaction progress and assessing compound purity.
Current Research Trends and Future Perspectives
The unique properties of thioglycosides, including ethyl beta-D-thioglucoside, continue to drive research interest in various scientific domains.
Emerging Applications
Recent advancements in glycobiology and carbohydrate chemistry suggest potential expanded applications for thioglycosides like ethyl beta-D-thioglucoside. These may include roles as glycosidase inhibitors, glycosylation templates, and probes for investigating carbohydrate-protein interactions.
Synthetic Methodology Developments
Ongoing research in carbohydrate synthesis continues to refine and improve methods for preparing thioglycosides, potentially leading to more efficient and stereoselective approaches for synthesizing ethyl beta-D-thioglucoside and related compounds with precise control over anomeric configuration.
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